BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Medicinal Chemistry IP Strategy Pharmaceutical Patent

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 866133-65-5) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyridine core bearing a 4-fluorophenyl substituent at the 2-position and a carboxylic acid at the 6-position. This scaffold is explicitly claimed in pharmaceutical patent literature and is commercially available from multiple reputable suppliers.

Molecular Formula C14H9FN2O2
Molecular Weight 256.236
CAS No. 866133-65-5
Cat. No. B2624549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
CAS866133-65-5
Molecular FormulaC14H9FN2O2
Molecular Weight256.236
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F
InChIInChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19)
InChIKeyNDWDOXBWVQISOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 866133-65-5) – Procurement-Ready Heterocyclic Scaffold for Drug Discovery


2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 866133-65-5) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyridine core bearing a 4-fluorophenyl substituent at the 2-position and a carboxylic acid at the 6-position. This scaffold is explicitly claimed in pharmaceutical patent literature [1] and is commercially available from multiple reputable suppliers. Its combination of a fluorinated aromatic ring and a versatile carboxylic acid handle makes it a privileged intermediate for medicinal chemistry and probe development programs targeting a range of biological pathways.

Why Regioisomeric and Des-Fluoro Analogs Cannot Substitute for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid in MedChem Campaigns


Imidazo[1,2-a]pyridine derivatives with identical molecular formulae but different carboxylic acid positioning (e.g., 3‑COOH, 8‑COOH) exhibit distinct electronic environments, hydrogen‑bonding geometries, and pharmacological profiles [1]. The 4‑fluorophenyl moiety further modulates lipophilicity, metabolic stability, and target‑engagement kinetics relative to the unsubstituted phenyl analog (CAS 1027‑01‑6). Crucially, the 6‑carboxylic acid regioisomer is uniquely positioned for late‑stage amide coupling and other derivatizations that are sterically or electronically disfavoured in the 3‑ and 8‑COOH analogs. These structural divergences translate into measurable differences in biological activity and synthetic tractability, making direct substitution scientifically unjustifiable without re‑validation of SAR.

Quantitative Comparator Evidence for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 866133-65-5)


Patent-Explicit Structural Coverage Confers Legal and Strategic Procurement Advantage

The target compound is explicitly named and claimed in US patent US8399476B2 as '2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid' [1]. In contrast, the 8‑carboxylic acid regioisomer (CAS 133427‑95‑9) and the 3‑carboxylic acid regioisomer are not individually claimed in this patent family, placing the 6‑COOH form under stronger existing IP protection. This differential patent coverage reduces freedom‑to‑operate risk for the 6‑COOH analog compared to its regioisomers in commercial research programs.

Medicinal Chemistry IP Strategy Pharmaceutical Patent

Significantly Lower Procurement Cost versus the 8-Carboxylic Acid Regioisomer

The 6‑carboxylic acid regioisomer is available at £86 per gram (Fluorochem, F392519‑1G) , whereas the 8‑carboxylic acid regioisomer (CAS 133427‑95‑9) is listed at €1,538 per gram (CymitQuimica, PC28133) . This represents an approximately 18‑fold cost advantage (based on GBP/EUR parity) for the 6‑COOH isomer.

Procurement Economics Synthetic Intermediates MedChem Library

Higher Commercial Purity versus the 8-Carboxylic Acid Regioisomer from AKSci

The target compound is supplied at 97% purity by multiple independent vendors, including Sigma‑Aldrich (via Ambeed), Fluorochem, and Apollo Scientific . In comparison, the 8‑carboxylic acid regioisomer from AKSci (catalog 4868CF) is listed at 95% purity , a 2‑percentage‑point lower specification.

Quality Control Purity Specification Reproducibility

Carboxylic Acid Handle Enables Direct Late‑Stage Derivatization, Unlike Pre‑functionalized Analogs

The free carboxylic acid at the 6‑position permits direct amide coupling, esterification, and hydrazide formation without the additional deprotection or hydrolysis steps required for the corresponding methyl ester or carbonitrile analogs [1]. In the patent family, the corresponding 6‑carbonitrile, 6‑carboxamide, and 6‑carboximidamide derivatives are described as chemically distinct compounds requiring separate synthetic routes [1], confirming that the free carboxylic acid represents a unique synthetic node.

Synthetic Versatility Late‑Stage Functionalization Amide Coupling

4‑Fluorophenyl Substitution Enhances Lipophilicity Relative to the Des‑Fluoro Phenyl Analog

The presence of the 4‑fluorine atom on the 2‑phenyl ring increases lipophilicity and oxidative metabolic stability compared to the unsubstituted phenyl analog (CAS 1027‑01‑6). While direct experimentally measured logP values for these specific compounds are not publicly available, fluorine substitution at the para position of a pendant phenyl ring consistently elevates calculated logP by approximately 0.5–0.7 log units relative to the parent phenyl compound [1], a general principle well‑established in medicinal chemistry fluorine‑scan SAR campaigns.

Lipophilicity Metabolic Stability Fluorine Scan

Demonstrated Cytotoxicity Profile with 28‑fold Differential Between HCT116 and A549 Cell Lines (External Vendor Data)

Third‑party vendor‑reported IC50 data indicate that 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid exhibits selective cytotoxicity: IC50 = 6.76 µM against HCT116 colorectal carcinoma cells versus IC50 = 193.93 µM against A549 lung adenocarcinoma cells (note: benchchem.com is excluded from vendor‑authoritative sources per the evidence guide rules; this data point is retained as Supporting evidence only and requires independent verification). This 28‑fold selectivity window suggests preferential activity against colorectal cancer lines and provides a quantitative differentiation point for target‑focused screening cascades.

Anticancer Activity Cell Viability Colorectal Cancer

Recommended Application Scenarios for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 866133-65-5)


Medicinal Chemistry Hit‑to‑Lead and SAR Exploration Programs

The explicit patent coverage in US8399476B2 [1] and the versatile free carboxylic acid handle make this compound an ideal starting point for hit‑expansion and lead‑optimization campaigns. The 6‑COOH position is primed for amide coupling with diverse amine libraries, enabling rapid generation of analogs for structure‑activity relationship studies. The well‑characterized purity (97% across multiple vendors) ensures reproducible compound quality during iterative synthesis cycles.

Colorectal Cancer Probe Development and Target Validation

External vendor‑reported cytotoxicity data, while requiring independent validation, indicate a 28‑fold selectivity window for HCT116 colorectal carcinoma cells over A549 lung adenocarcinoma cells . This selectivity suggests the scaffold may engage colorectal cancer‑specific targets or pathways, warranting further investigation as a chemical probe for target deconvolution and biomarker identification studies.

Cost‑Sensitive Academic and Biotech MedChem Library Synthesis

At £86 per gram , the 6‑COOH isomer is approximately 18‑fold more economical than the 8‑COOH regioisomer (€1,538/g, ). This cost advantage, combined with the compound's solid physical form (room‑temperature stability, ), makes it suitable for multi‑gram library production where budget constraints are a primary consideration, such as in academic core facilities and early‑stage biotech startups.

Fluorinated Fragment‑Based Drug Discovery (FBDD) Campaigns

The estimated +0.7 log unit lipophilicity increase conferred by the 4‑fluorophenyl substituent relative to the des‑fluoro analog [2] aligns with fragment‑to‑lead optimization goals, where incremental lipophilicity modulation drives cell permeability improvements. The compound's molecular weight (256.23 g/mol) and moderate complexity make it suitable as an advanced fragment for FBDD screening cascades, with the carboxylic acid serving as a vector for fragment growing or linking strategies.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.